molecular formula C13H11Br2NO B2532240 4-Bromo-2-{[(4-bromophenyl)amino]methyl}phenol CAS No. 132120-37-7

4-Bromo-2-{[(4-bromophenyl)amino]methyl}phenol

Cat. No.: B2532240
CAS No.: 132120-37-7
M. Wt: 357.045
InChI Key: AKFAJHDKJVODAV-UHFFFAOYSA-N
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Description

4-Bromo-2-{[(4-bromophenyl)amino]methyl}phenol is an organic compound with the molecular formula C13H11Br2NO It is a brominated derivative of phenol, characterized by the presence of two bromine atoms and an amino group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-{[(4-bromophenyl)amino]methyl}phenol typically involves a multi-step process One common method includes the bromination of phenol to introduce bromine atoms at specific positions on the benzene ringThe final step involves the formation of the phenol group through a hydroxylation reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the desired chemical transformations .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-{[(4-bromophenyl)amino]methyl}phenol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines .

Scientific Research Applications

4-Bromo-2-{[(4-bromophenyl)amino]methyl}phenol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-2-{[(4-bromophenyl)amino]methyl}phenol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-2-{[(4-bromophenyl)amino]methyl}phenol is unique due to its specific arrangement of bromine atoms and the presence of both amino and phenol groups.

Properties

IUPAC Name

4-bromo-2-[(4-bromoanilino)methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11Br2NO/c14-10-1-4-12(5-2-10)16-8-9-7-11(15)3-6-13(9)17/h1-7,16-17H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKFAJHDKJVODAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NCC2=C(C=CC(=C2)Br)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11Br2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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